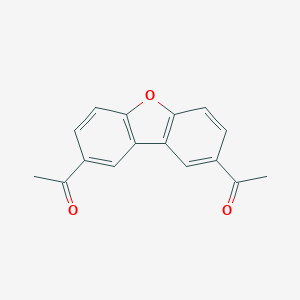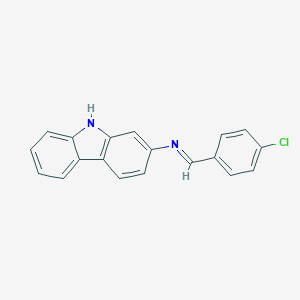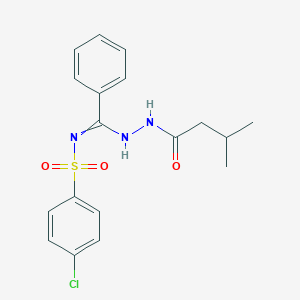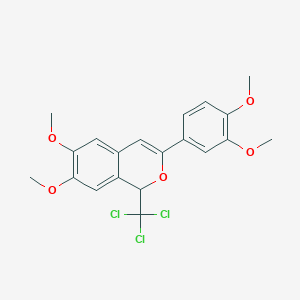
2-(4-Nitrobenzylideneamino)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrobenzylideneamino)thiazole, also known as NBAT, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of thiazole derivatives and has a molecular formula of C11H8N4O2S. In
作用机制
The mechanism of action of 2-(4-Nitrobenzylideneamino)thiazole varies depending on its application. In anti-cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins. In anti-bacterial research, this compound has been shown to disrupt the cell membrane of bacteria, leading to cell death. In material science, this compound has been used as a ligand to coordinate with metal ions, resulting in the formation of metal complexes with unique properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects depending on its concentration and application. In anti-cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, while in anti-bacterial research, it has been shown to exhibit bactericidal activity against various strains of bacteria. In material science, this compound has been used as a precursor for the synthesis of metal complexes with unique optical and magnetic properties.
实验室实验的优点和局限性
One of the main advantages of 2-(4-Nitrobenzylideneamino)thiazole is its versatility and potential for use in various fields. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for 2-(4-Nitrobenzylideneamino)thiazole research. In medicine, this compound can be further studied for its potential use as a chemotherapeutic agent and for the development of more effective cancer treatments. In material science, this compound can be used as a precursor for the synthesis of new materials with unique properties. In environmental science, this compound can be studied for its potential use as a catalyst for the degradation of various organic pollutants in water and soil. Further studies are also needed to determine the safety and efficacy of this compound in various applications.
Conclusion:
In conclusion, this compound is a versatile and promising compound that has gained significant interest in scientific research. Its potential applications in medicine, material science, and environmental science make it a valuable compound for further studies. However, more research is needed to determine its safety and efficacy in various applications.
合成方法
The synthesis of 2-(4-Nitrobenzylideneamino)thiazole involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminothiazole in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid with a melting point of 220-222°C.
科学研究应用
2-(4-Nitrobenzylideneamino)thiazole has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, this compound has been shown to exhibit anti-cancer, anti-bacterial, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for imaging and sensing applications. In material science, this compound has been used as a precursor for the synthesis of metal complexes and polymers. In environmental science, this compound has been studied for its potential use as a catalyst for the degradation of organic pollutants.
属性
分子式 |
C10H7N3O2S |
|---|---|
分子量 |
233.25 g/mol |
IUPAC 名称 |
(E)-1-(4-nitrophenyl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C10H7N3O2S/c14-13(15)9-3-1-8(2-4-9)7-12-10-11-5-6-16-10/h1-7H/b12-7+ |
InChI 键 |
PHLFPZFOJXHXPC-KPKJPENVSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/C2=NC=CS2)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=NC2=NC=CS2)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=NC2=NC=CS2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)


![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)

![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)


![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)
![(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274301.png)
